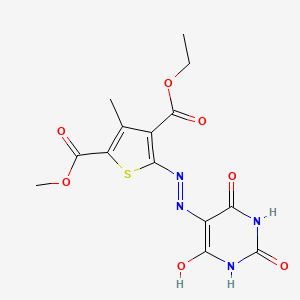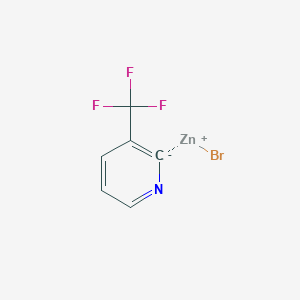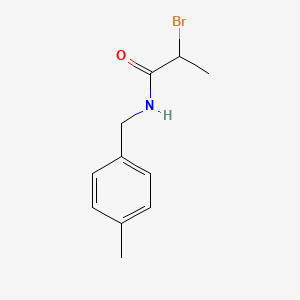
2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C12H11N3O2S . It has a molecular weight of 261.3.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of “this compound” and similar compounds can be studied through various reactions. For example, boiling the esters containing a tetramethylene ring with 75% sulfuric acid gave hydrolysis of the ester and cyano groups to carboxyl with subsequent decarboxylation at the 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. Information such as melting point, boiling point, density, and more can be found on chemical databases .科学的研究の応用
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of 2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide. For instance, a series of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and showed potential anti-cancer activity as inhibitors for methionine synthase (MetS), which is over-expressed in the cytosol of certain breast and prostate tumor cells. This series has been developed through specific synthesis methods, with one compound exhibiting a high IC50 value against the PC-3 cell line, indicating its potency in inhibiting tumor growth (Ismail Mahmoud Elfekki et al., 2014).
Heterocyclic Chemistry
Research has also been conducted on the chemical reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, leading to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines. These studies are significant for the development of novel compounds with potential applications in medicinal chemistry (E. A. Al-Taifi et al., 2016).
Synthesis of Derivatives
The facile synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile showcases the compound's versatility in generating derivatives with potential biological activities. Some selected derivatives have also been reported to exhibit antimicrobial activity, demonstrating the compound's utility in developing antimicrobial agents (Y. M. Elkholy & M. A. Morsy, 2006).
Molecular Docking Studies
Further research includes molecular modeling and docking studies to evaluate the interaction of these compounds with biological targets. For example, studies involving the docking of synthesized compounds into the MTHF binding domain have been conducted to understand their potential as MetS inhibitors. These studies contribute valuable insights into the design of more effective anticancer drugs by elucidating the molecular basis of their activity (Ismail Mahmoud Elfekki et al., 2014).
将来の方向性
The future directions for the study of “2-((3-Cyano-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide” could involve further structure optimization and in-depth studies as a possible inhibitor . Additionally, the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents could be explored .
作用機序
Target of Action
It’s known that similar compounds interact with a number of lipophilic amino acids .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that similar compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
特性
IUPAC Name |
2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-5-7-4-8-9(2-1-3-10(8)16)15-12(7)18-6-11(14)17/h4H,1-3,6H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSLEPCHLFZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2691734.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2691738.png)
![2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2691740.png)




![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)
